(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide
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Overview
Description
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the sulfonation of the benzothiazole ring, typically using sulfonyl chlorides or sulfonic acids.
Alkylation: The prop-2-yn-1-yl group can be introduced via alkylation reactions using alkyl halides or alkynes.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, often using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of catalysts, high-throughput screening, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, benzothiazole derivatives are often investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler analog with a wide range of biological activities.
Sulfonamides: Known for their antibacterial properties.
Trifluoromethylbenzamides: Often studied for their pharmacological potential.
Uniqueness
The uniqueness of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S2/c1-2-8-24-14-7-6-13(29(22,26)27)10-15(14)28-17(24)23-16(25)11-4-3-5-12(9-11)18(19,20)21/h1,3-7,9-10H,8H2,(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAWDMQEUIUDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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